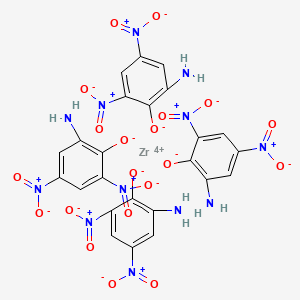

Zirconium, tetrakis(2-amino-4,6-dinitrophenolato)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zirconium picramate appears as a solid or liquid. Primary hazard is fire with either a minor blast or projection hazard or both, but no mass explosion hazard. May explode under prolonged exposure to heat.

科学的研究の応用

1. Electronic Structure Analysis

Zirconium complexes, such as Tetrakis(η3-phenylpropargyl)zirconium, have been studied for their electronic structures. Utilizing techniques like DFT calculations, researchers have explored properties like HOMO-LUMO gaps, crucial for understanding their potential in electronic applications (Denomme et al., 2010).

2. Chemical Vapor Deposition (CVD) Precursors

Zirconium complexes serve as precursors for the deposition of zirconium oxide films via CVD. Their properties like high vapor pressure and thermal stability make them suitable for creating thin films in various technological applications (Lehn et al., 2006).

3. Structure Characterization

Researchers have synthesized various zirconium complexes and characterized their structures using methods like X-ray crystallography and NMR spectroscopy. These studies aid in understanding the molecular geometry and potential reactivity of these complexes (Huang et al., 2000).

4. Atomic Layer Deposition (ALD) Applications

Certain zirconium complexes are ideal for ALD techniques, used to deposit zirconium oxide thin films. Their attributes, such as exceptional thermal stability, make them superior to other precursors in high-temperature deposition processes (Li et al., 2009).

5. Synthesis and Properties of Zirconium and Hafnium Complexes

Studies have been conducted to synthesize and examine the properties of zirconium and hafnium complexes. These investigations provide insights into their potential uses in various chemical processes and material science applications (Sebe et al., 2005).

6. Volatility Evaluation for CVD and ALD Precursors

The volatility of zirconium and hafnium amidate complexes has been evaluated, highlighting their suitability as precursors for chemical vapor deposition and atomic layer deposition processes. Their sublimation properties are crucial for these applications (Karunarathne et al., 2017).

7. Coordination Motifs for Metal-Organic Frameworks

Zirconium complexes with specific coordination motifs have been explored for their potential in forming metal-organic frameworks (MOFs). These structures have applications in areas like gas storage, separation, and catalysis (Többens et al., 2006).

8. Plasma Enhanced ALD of Zirconium Oxide

The use of zirconium complexes in plasma-enhanced ALD for the deposition of ZrO2 films has been examined. This process is significant for fabricating high-quality films with applications in electronics (Yun et al., 2004).

9. Surface Organometallic Chemistry

Zirconium complexes' interactions with surfaces have been studied for applications in catalysis, such as the hydrogenolysis of alkanes. This research contributes to the development of new catalytic systems and processes (Quignard et al., 1992).

10. Development of ALD Precursors

Novel approaches to synthesize mononuclear zirconium complexes suitable for ALD have been investigated. These studies are vital for advancing material deposition technologies (Jiang et al., 2022).

特性

CAS番号 |

63868-82-6 |

|---|---|

製品名 |

Zirconium, tetrakis(2-amino-4,6-dinitrophenolato)- |

分子式 |

C24H16N12O20Z |

分子量 |

883.7 g/mol |

IUPAC名 |

2-amino-4,6-dinitrophenolate;zirconium(4+) |

InChI |

InChI=1S/4C6H5N3O5.Zr/c4*7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;/h4*1-2,10H,7H2;/q;;;;+4/p-4 |

InChIキー |

SSGTYYSNZOGONL-UHFFFAOYSA-J |

SMILES |

C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[Zr+4] |

正規SMILES |

C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[Zr+4] |

その他のCAS番号 |

63868-82-6 |

物理的記述 |

Zirconium picramate appears as a solid or liquid. Primary hazard is fire with either a minor blast or projection hazard or both, but no mass explosion hazard. May explode under prolonged exposure to heat. |

ピクトグラム |

Explosive; Irritant |

賞味期限 |

...A number of explosive properties of these picramates point to the fact that the zirconium picramate is thermally more stable than the picramates of titanium and thorium. |

製品の起源 |

United States |

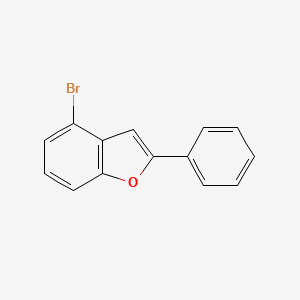

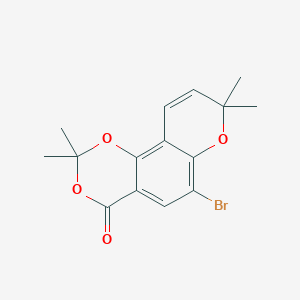

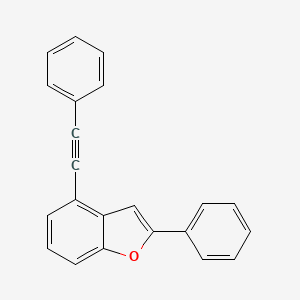

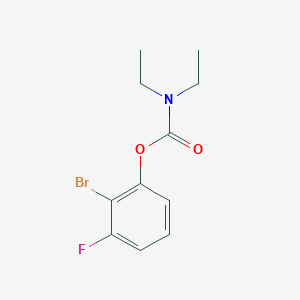

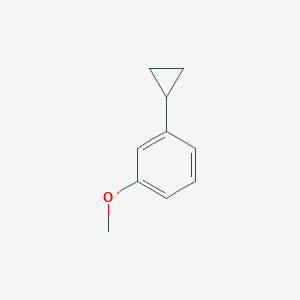

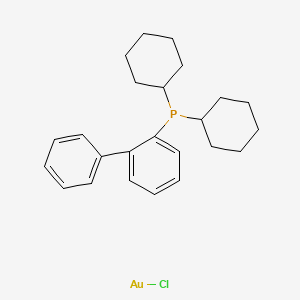

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

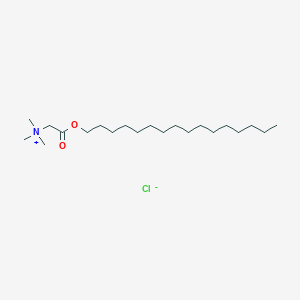

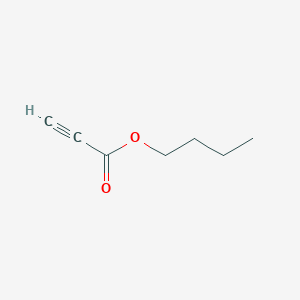

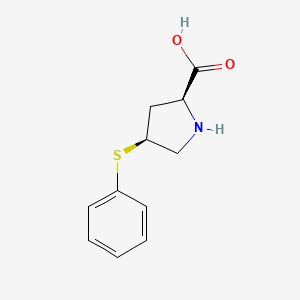

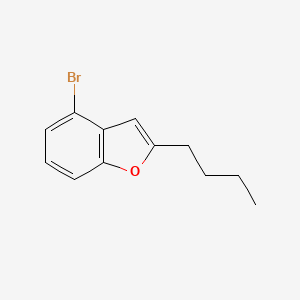

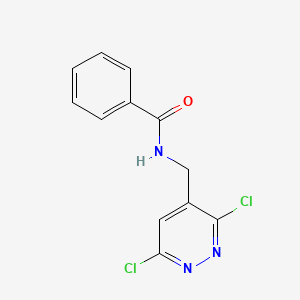

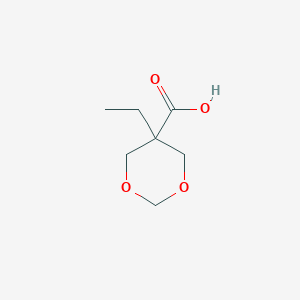

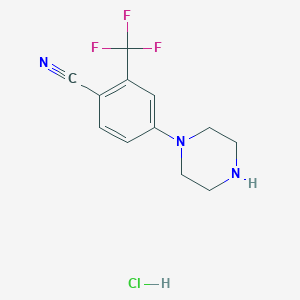

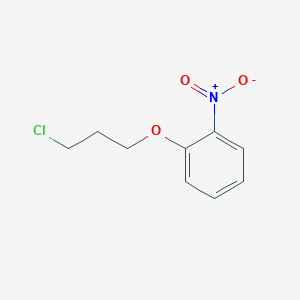

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。